molecular formula C9H9IO B1367600 1-(4-Iodophenyl)propan-2-one CAS No. 21906-36-5

1-(4-Iodophenyl)propan-2-one

Cat. No.: B1367600
CAS No.: 21906-36-5
M. Wt: 260.07 g/mol
InChI Key: FGGJARNQRGQCMC-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)propan-2-one (CAS 21906-36-5) is a high-purity chemical intermediate primarily used in organic synthesis and the preparation of various pharmaceuticals and fine chemicals . With a molecular formula of C 9 H 9 IO and a molecular weight of 260.07 g/mol , it serves as a key building block in the development of complex molecules, particularly those targeting neurological and cardiovascular disorders . The reactive iodine moiety on the aromatic ring makes it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in constructing complex biaryl structures in medicinal chemistry . This compound is offered with a typical purity of 95% and must be stored in a dark place, sealed in a dry environment, at 2-8°C to maintain stability . As a heterocyclic building block, its applications extend to the production of dyes, pigments, and other specialty chemicals . This product is intended for research and development use only and is strictly not for human or veterinary diagnostic or therapeutic applications . Please refer to the material safety data sheet (MSDS) for safe handling procedures. This compound may cause skin and eye irritation (Hazard Statements H315-H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGJARNQRGQCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548983
Record name 1-(4-Iodophenyl)propan-2-one
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Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21906-36-5
Record name 1-(4-Iodophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21906-36-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Iodophenyl)propan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Iodophenyl Propan 2 One

Precursor-Based Synthetic Routes and Mechanistic Considerations

Precursor-based syntheses involve the transformation of carefully chosen starting materials that already contain significant portions of the final molecular structure. These routes are often reliable and provide good yields of the desired product.

Synthesis from Phenylacetone (B166967) Derivatives via Halogenation (e.g., electrophilic iodination)

One potential route to 1-(4-Iodophenyl)propan-2-one is the direct halogenation of a phenylacetone precursor. This approach involves an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the phenyl ring. The acetyl group on phenylacetone is an ortho-, para-director; however, steric hindrance at the ortho position generally favors substitution at the para-position.

The reaction typically proceeds by activating an iodine source to generate a potent electrophile. Common iodinating agents include iodine monochloride or a combination of an iodide salt with a strong oxidizing agent. guidechem.com The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 4-iodinated product.

Iodinating ReagentCatalyst/Co-reagentTypical Conditions
Iodine Monochloride (ICl)Lewis Acid (e.g., AlCl₃)Inert solvent, controlled temperature
Potassium Iodide (KI)Strong Acid (e.g., H₂SO₄)Controlled temperature

Synthesis from Iodobenzene (B50100) Derivatives (e.g., Friedel-Crafts acylation, palladium-catalyzed coupling)

Synthesizing this compound from iodobenzene derivatives offers robust and well-established alternatives.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto the iodobenzene ring. nih.gov The reaction of iodobenzene with an appropriate acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), can yield the target compound. The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the iodobenzene ring. organic-chemistry.org The iodine atom is a deactivating but ortho-, para-directing group, leading to the desired para-substituted product. researchgate.net

Palladium-Catalyzed Coupling: Modern cross-coupling reactions provide a powerful method for C-C bond formation. The palladium-catalyzed α-arylation of acetone (B3395972) with an aryl halide is a direct approach to synthesizing α-aryl ketones. organic-chemistry.orgnih.gov In this context, 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene (B50087) can be coupled with the enolate of acetone. The success of this reaction, particularly in achieving selective mono-arylation, often depends on the use of specialized ligand systems that can control the reactivity of the palladium catalyst. organic-chemistry.orgnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the acetone enolate and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov

MethodAryl SubstrateCoupling PartnerCatalyst SystemBaseSolvent
Friedel-CraftsIodobenzenePropanoyl ChlorideAlCl₃-CS₂, CH₂Cl₂
Pd-Catalyzed1-Bromo-4-iodobenzeneAcetonePd(OAc)₂ / P,N-LigandCs₂CO₃Acetone

Multistep Convergent Synthetic Strategies

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach can be highly efficient for complex molecules. A plausible convergent strategy for this compound could involve a Sonogashira coupling reaction between 1,4-diiodobenzene and a suitable three-carbon alkyne, such as propargyl alcohol. wikipedia.org

This would be followed by the hydration of the resulting alkyne. The Sonogashira coupling, catalyzed by palladium and a copper co-catalyst, would form a C-C bond between the aryl iodide and the terminal alkyne. nih.govrsc.org The subsequent hydration of the alkyne functionality, typically catalyzed by mercury salts or other transition metals in an acidic aqueous medium, would yield the corresponding ketone, this compound.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis, offering high efficiency, selectivity, and atom economy.

Transition Metal-Catalyzed C-C Bond Formation Reactions

As mentioned previously, palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. The direct mono-α-arylation of acetone represents a significant advance in this area. organic-chemistry.org The challenge in such reactions is to prevent di-arylation, which is often a competing process. The development of bulky, electron-rich phosphine (B1218219) ligands or specialized P,N-ligands has been crucial in controlling the selectivity of these reactions, allowing for the efficient synthesis of mono-arylated products like this compound. organic-chemistry.orgnih.gov These catalyst systems are effective for a range of aryl halides, including iodides, bromides, and even chlorides. nih.gov

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While specific organocatalytic methods for the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric α-functionalization of ketones are well-established.

A potential approach could involve the asymmetric α-arylation of propanal or other propanone precursors using a chiral organocatalyst, followed by conversion to the target ketone. Chiral secondary amines, such as proline and its derivatives, are known to catalyze α-functionalization reactions via enamine intermediates. semanticscholar.org The enamine formed between the ketone and the chiral catalyst would then react with an electrophilic arylating agent. This strategy could, in principle, be adapted to introduce the 4-iodophenyl group enantioselectively. Another possibility lies in the asymmetric functionalization of β-keto esters, which are versatile substrates in organocatalytic reactions, followed by decarboxylation to yield the chiral ketone. nih.govacs.orgresearchgate.net

Photoredox Catalysis and Electrocatalysis in Aryl Iodoketone Formation

The formation of α-aryl ketones, such as this compound, has been significantly advanced by the advent of photoredox catalysis and electrocatalysis. These methods utilize light energy or electric current, respectively, to facilitate single-electron transfer (SET) processes, enabling the formation of carbon-carbon bonds under mild conditions.

Photoredox Catalysis harnesses visible light to excite a photocatalyst, which can then mediate the transfer of electrons to or from organic substrates, generating reactive radical intermediates. This strategy can be applied to the synthesis of aryl iodoketones by coupling aryl iodides with ketone precursors. For instance, a general approach involves the photoredox-mediated generation of an acyl radical from an appropriate precursor, which can then be coupled with an aryl halide. While specific studies on the direct photoredox synthesis of this compound are not extensively detailed, the principles can be applied from similar transformations. A plausible pathway could involve the coupling of a propan-2-one enolate or its equivalent with a 4-iodophenyl radical generated from 1,4-diiodobenzene under photoredox conditions. The versatility of this method allows for high functional group tolerance, which is a significant advantage in complex molecule synthesis.

Electrocatalysis offers an alternative, reagent-light approach to forging C-C bonds. In the context of aryl iodoketone synthesis, electrochemical methods can be employed for the α-arylation of ketones. organic-chemistry.org This can be achieved by reacting aryl diazonium salts (derived from anilines) with ketone enol acetates. organic-chemistry.org Another electrochemical strategy involves the oxidation of arylmethylketones in the presence of an iodide mediator. buecher.de The iodide can be anodically oxidized to generate iodine, which then participates in the formation of a C-I bond with the ketone enolate, followed by subsequent reaction steps. buecher.de These electrochemical reactions can often be performed using inexpensive graphite (B72142) electrodes, highlighting the practicality of the process. organic-chemistry.org

The table below summarizes representative conditions for these advanced methodologies applicable to the formation of aryl ketones.

MethodologyCatalyst/MediatorReactantsKey Features
Photoredox Catalysis Transition-metal complexes (e.g., Ru, Ir) or Organic DyesAryl Halides, Ketone Precursors (e.g., enolates, α-keto acids)Mild reaction conditions, high functional group tolerance, light-driven. google.com
Electrocatalysis Typically catalyst-free at the electrode; may use mediators (e.g., KI). libretexts.orgAryl Diazonium Salts, Enol Acetates; or Arylmethylketones, Iodide. organic-chemistry.orgbuecher.deAvoids stoichiometric chemical oxidants/reductants, high atom economy. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Development of Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Reactions: One promising approach is the use of mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate chemical reactions in the absence of a solvent. nih.gov Mechanochemical methods have been successfully applied to acyl Suzuki-Miyaura cross-couplings for the synthesis of ketones. google.com For this compound, a potential solvent-free route could be a Friedel-Crafts-type acylation using a solid-state catalyst or methanesulfonic anhydride, which can promote the reaction with minimal waste. acs.org Such solvent-free conditions often lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact. science.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have limited solubility in water, the development of water-tolerant catalysts and surfactant-based micellar catalysis has expanded the scope of aqueous synthesis. Palladium-catalyzed coupling reactions of aryl boronic acids with acyl chlorides or anhydrides have been shown to proceed smoothly in water, offering a green pathway to aryl ketones. google.com Applying this to the target molecule could involve the reaction of 4-iodophenylboronic acid with a propanoylating agent in an aqueous system.

Reaction MediumApproachPotential Reactants for this compound SynthesisAdvantages
Solvent-Free Mechanochemistry4-Iodoacyl chloride, organometallic propane (B168953) reagentReduced solvent waste, potential for higher energy efficiency. nih.gov
Solvent-Free Solid-state catalysis4-Iodobenzene, propanoyl chloride/anhydrideAvoids hazardous solvents, simplifies purification. acs.org
Aqueous Medium Micellar Catalysis4-Iodophenylboronic acid, propanoylating agentEnvironmentally benign solvent, enhanced reaction rates in some cases. google.com

Evaluation of Atom Economy and Reaction Efficiency

Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. primescholars.com

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.delibretexts.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a hypothetical synthesis of this compound via a Friedel-Crafts acylation of iodobenzene with propionic anhydride, the atom economy can be calculated. Addition reactions, by their nature, tend to have 100% atom economy as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org

Reaction Mass Efficiency (RME) provides a more practical measure by considering the actual masses of reactants, solvents, and reagents used to produce a given mass of the product. It accounts for chemical yield, excess reagents, and solvent usage, offering a more holistic view of the process's "greenness." Improving RME involves optimizing reaction conditions to achieve high yields while minimizing the use of auxiliary substances.

The table below illustrates a comparative analysis of different synthetic routes based on these metrics.

MetricIdeal ValueSignificance in Synthesis of this compound
Atom Economy 100%Guides the selection of reaction types; addition reactions are preferred over substitution reactions to minimize waste. primescholars.com
Reaction Mass Efficiency Closer to 100%Provides a realistic assessment of waste generation, encouraging the use of catalytic methods and solvent reduction.

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The long-term sustainability of chemical manufacturing relies on shifting from petrochemical-based feedstocks to renewable resources.

Renewable Feedstocks: The aromatic core and the propane unit of this compound could potentially be derived from biomass. nih.gov Lignin, a major component of wood, is a rich source of aromatic compounds like vanillin (B372448) and other phenols, which can be chemically modified to produce iodobenzene. rsc.org The three-carbon chain of propan-2-one can be sourced from the fermentation of sugars or the catalytic conversion of glycerol, a byproduct of biodiesel production. While the multi-step conversion of these renewable feedstocks into the final product is a complex challenge, ongoing research in biorefineries is opening new possibilities. researchgate.netrsc.org

Environmentally Benign Reagents: The choice of reagents significantly impacts the environmental footprint of a synthesis. For the iodination step, traditional methods often use molecular iodine with strong oxidants. Greener alternatives include using iodide salts (like KI) with electrochemical oxidation or employing less hazardous iodinating agents. buecher.de Similarly, replacing strong, corrosive acids in Friedel-Crafts reactions with recyclable solid acid catalysts represents a move towards more environmentally benign processes. acs.org

ComponentPetrochemical SourcePotential Renewable SourceGreener Reagent/Process
Aromatic Ring (Iodophenyl) Benzene (B151609) from crude oilLignin-derived phenols (e.g., from wood processing). rsc.orgUse of recyclable iodinating agents or electro-iodination to replace harsh oxidants. buecher.de
Propanone Unit Propene from crude oilGlycerol (from biodiesel), fermentation of carbohydrates.Catalytic acylation using solid acid catalysts instead of stoichiometric Lewis acids. acs.org

By focusing on these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 4 Iodophenyl Propan 2 One

Reactivity of the Ketone Moiety

The ketone's carbonyl group and its adjacent α-carbons are hubs of reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the α-hydrogens are acidic, allowing for the formation of enolates, which are potent nucleophiles.

Nucleophilic Addition Reactions (e.g., Grignard, hydride reduction, Wittig reactions)

Nucleophilic addition is a fundamental reaction of ketones, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com This process can be irreversible with strong nucleophiles like organometallics and hydrides. masterorganicchemistry.com

Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon results in the formation of a tertiary alcohol after an acidic workup. For example, reacting 1-(4-iodophenyl)propan-2-one with methylmagnesium bromide would yield 2-(4-iodophenyl)-3-methylbutan-2-ol.

Hydride Reduction: The ketone can be reduced to a secondary alcohol using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, converting the ketone to 1-(4-iodophenyl)propan-2-ol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. ucalgary.ca

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis from ketones or aldehydes. libretexts.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon group, forming an alkene and the highly stable triphenylphosphine (B44618) oxide. lumenlearning.compressbooks.pub This reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane. lumenlearning.compressbooks.pub

Reaction TypeReagentProduct
Hydride ReductionSodium borohydride (NaBH₄)1-(4-Iodophenyl)propan-2-ol
Grignard AdditionMethylmagnesium bromide (CH₃MgBr)2-(4-Iodophenyl)-3-methylbutan-2-ol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)1-Iodo-4-(2-methylprop-1-en-2-yl)benzene

Carbonyl Group Transformations (e.g., enolization, tautomerism, oxime formation)

Enolization and Tautomerism: Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. masterorganicchemistry.com Although the keto form is generally more stable and predominates, the enol form is a key intermediate in many reactions. libretexts.orgyoutube.com The equilibrium can be catalyzed by either acid or base.

Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. wikipedia.org This reaction is a reliable method for identifying aldehydes and ketones. wikipedia.org The reaction of this compound with hydroxylamine yields this compound oxime. The process begins with the nucleophilic attack of the nitrogen from hydroxylamine on the carbonyl carbon. youtube.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime. masterorganicchemistry.com

Alpha-Functionalization Reactions via Enolate Chemistry (e.g., alkylation, aldol (B89426) condensation)

The acidity of the α-hydrogens (pKa ≈ 19-21 for ketones) allows for their removal by a suitable base to form a resonance-stabilized nucleophile called an enolate. libretexts.org This enolate can then react with various electrophiles.

Alkylation: The enolate can undergo Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position. For instance, treatment with a base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would introduce a methyl group on the α-carbon, yielding 3-(4-iodophenyl)butan-2-one.

Aldol Condensation: The aldol reaction is a cornerstone of C-C bond formation, combining two carbonyl compounds to create a β-hydroxy carbonyl compound. wikipedia.org The enolate of this compound can act as the nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde (a crossed-aldol reaction). magritek.comazom.com The initial product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions to form an α,β-unsaturated ketone.

Cyclization and Condensation Reactions for Scaffold Construction

The reactive nature of the ketone and its corresponding enolate makes this compound a valuable precursor for synthesizing heterocyclic scaffolds. Through reactions with bifunctional reagents, various ring systems can be constructed. For example, condensation with 1,2-diamines can lead to the formation of benzodiazepine (B76468) derivatives, while reaction with β-ketoesters can be employed in the synthesis of substituted pyridines or pyrimidines. These condensation reactions are fundamental in building molecular complexity from relatively simple starting materials.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for these transformations. nrochemistry.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination. nrochemistry.comlibretexts.orgnih.gov

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, reacting this compound with ethyl acrylate (B77674) would yield ethyl (E)-3-(4-(2-oxopropyl)phenyl)acrylate. The reaction is often stereoselective, favoring the formation of the trans-alkene product. youtube.com

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Coupling with phenylacetylene (B144264) would produce 1-(4-(phenylethynyl)phenyl)propan-2-one.

Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. libretexts.orgyonedalabs.com The reaction is valued for its mild conditions and the low toxicity of the boron reagents. Reacting this compound with phenylboronic acid would yield 1-(biphenyl-4-yl)propan-2-one.

Stille Reaction: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.comlibretexts.org For example, coupling with tributyl(vinyl)stannane would yield 1-(4-vinylphenyl)propan-2-one. A significant drawback is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Heck Reaction Alkene (e.g., Ethyl acrylate)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Substituted alkene
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Arylalkyne
Suzuki-Miyaura Coupling Boronic Acid (e.g., Phenylboronic acid)Pd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl
Stille Reaction Organostannane (e.g., Tributyl(vinyl)stannane)Pd(PPh₃)₄Aryl-alkene/alkyne/aryl

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

The carbon-iodine (C-I) bond in this compound is a key site for functionalization via transition metal catalysis. The high reactivity of aryl iodides in oxidative addition steps makes this compound an excellent substrate for a variety of cross-coupling reactions. nrochemistry.comwikipedia.org These methods are generally chemoselective, targeting the C-I bond without affecting the ketone functionality under appropriate conditions.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, including ketones. nrochemistry.com For instance, a domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been successfully performed on the related substrate 1-(2-bromophenoxy)propan-2-one, demonstrating the compatibility of the propan-2-one moiety in such transformations. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and is known for its high functional group tolerance and stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: This versatile reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The mild reaction conditions and the commercial availability of a vast array of boronic acids make it a widely used method for synthesizing biaryl compounds and other complex structures. wikipedia.org

Ullmann Condensation: Traditionally a copper-mediated reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds by coupling the aryl iodide with alcohols, amines, or thiols, respectively. wikipedia.org Modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions than the harsh temperatures required historically. wikipedia.orgorganic-chemistry.org

The table below summarizes the potential transition metal-catalyzed transformations for this compound.

ReactionCoupling PartnerTypical CatalystsTypical ReagentsProduct Type
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIAmine Base (e.g., NEt₃, DiPA)1-(4-(Alkynyl)phenyl)propan-2-one
Heck ReactionAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃Base (e.g., NEt₃, K₂CO₃)1-(4-(Alkenyl)phenyl)propan-2-one
Suzuki-Miyaura CouplingOrganoboron (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂Base (e.g., Na₂CO₃, K₃PO₄)1-(4-(Aryl/Vinyl)phenyl)propan-2-one
Ullmann Condensation (N-Arylation)Amine (R₂NH)CuI, Ligand (e.g., Phenanthroline)Base (e.g., K₂CO₃, Cs₂CO₃)1-(4-(Amino)phenyl)propan-2-one
Ullmann Condensation (O-Arylation)Alcohol/Phenol (R-OH)CuI, Ligand (e.g., Phenanthroline)Base (e.g., K₂CO₃, Cs₂CO₃)1-(4-(Alkoxy/Aryloxy)phenyl)propan-2-one

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comacsgcipr.org

In the case of this compound, the propan-2-one substituent is located para to the iodine atom. However, the acetyl group (–COCH₃) is only a moderately deactivating, electron-withdrawing group. Consequently, it does not sufficiently activate the phenyl ring for SNAr reactions under standard conditions. chemistrysteps.com The high energy of the Meisenheimer complex that would be formed without strong stabilization makes the reaction pathway unfavorable. libretexts.org Therefore, attempts to displace the iodide with common nucleophiles under typical SNAr conditions are generally unsuccessful. The reaction would require harsh conditions or the use of very powerful nucleophiles to proceed, if at all. libretexts.org

Directed ortho-Metalation and Related Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The ketone functionality in this compound is not a classical DMG. Furthermore, the presence of the ketone and the aryl iodide moieties leads to competing and more favorable reaction pathways when treated with strong organolithium bases (e.g., n-butyllithium), making a standard DoM reaction unfeasible.

The primary competing reactions are:

Nucleophilic Addition: Organolithium reagents are potent nucleophiles and will readily attack the electrophilic carbonyl carbon of the ketone. This addition reaction is typically very fast and would consume the organolithium reagent.

Halogen-Metal Exchange: The reaction between an organolithium reagent and an aryl iodide can result in a rapid iodine-lithium exchange. uwindsor.ca This process is often faster than deprotonation of an aromatic C-H bond, even one that is activated. uwindsor.ca

Therefore, treating this compound with an organolithium reagent would likely result in a mixture of products from nucleophilic addition to the ketone and/or formation of a new aryllithium species at the C4 position, rather than the desired ortho-lithiated species.

ReagentPotential Reaction PathwayResulting Intermediate/ProductFeasibility of DoM
Organolithium (R-Li)Nucleophilic Addition to CarbonylTertiary AlcoholUnlikely
Iodine-Lithium Exchange1-(4-Lithiophenyl)propan-2-one

Chemoselective and Regioselective Transformations of Polyfunctional Substrates

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules from polyfunctional substrates like this compound. The molecule possesses multiple reactive sites: the C-I bond, the carbonyl group, and the α- and benzylic protons.

The transition metal-catalyzed cross-coupling reactions discussed in section 3.2.2 are prime examples of chemoselective transformations. In these reactions, the palladium or copper catalyst selectively activates the carbon-iodine bond for C-C, C-N, or C-O bond formation, leaving the ketone functional group intact. This selectivity is fundamental to the utility of cross-coupling chemistry and allows for the late-stage functionalization of the aryl ring without the need for protecting the ketone.

Conversely, reactions involving strong nucleophiles or bases, such as organolithium or Grignard reagents, would chemoselectively target the carbonyl group for nucleophilic addition. The electrophilicity of the carbonyl carbon makes it the most reactive site toward these reagents.

Regioselectivity can be observed in reactions that differentiate between the ortho and meta positions on the phenyl ring or between the α- and benzylic protons. As discussed, directed ortho-metalation is not a viable strategy for this substrate due to competing reactions. Functionalization at the α-position to the ketone can be achieved by forming the enolate under basic conditions, which can then react with various electrophiles. This represents a regioselective transformation that targets the α-carbon over other positions.

Stereochemical Control and Diastereoselective/Enantioselective Transformations

The prochiral ketone in this compound presents an opportunity for introducing stereochemistry into the molecule. The most direct approach to achieve stereochemical control is through the asymmetric reduction of the carbonyl group to produce a chiral secondary alcohol, 1-(4-iodophenyl)propan-2-ol.

Enantioselective Ketone Reduction:

Several well-established methods for the enantioselective reduction of ketones could be applied to this substrate. These methods utilize chiral catalysts or reagents to control the facial selectivity of hydride delivery to the carbonyl group, resulting in one enantiomer of the alcohol in excess.

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts with chiral diphosphine and diamine ligands to achieve highly enantioselective hydrogenation of aromatic ketones.

Corey-Bakshi-Shibata (CBS) Reduction: This approach uses a borane (B79455) reagent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst to deliver hydride with high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method often uses transition metal catalysts (e.g., ruthenium, iron) with chiral ligands to transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. nih.gov

The successful application of these methods would yield enantiomerically enriched (R)- or (S)-1-(4-iodophenyl)propan-2-ol, which are valuable chiral building blocks for further synthesis.

The table below outlines potential methods for the enantioselective reduction of this compound.

MethodTypical Catalyst/ReagentExpected ProductKey Feature
Asymmetric HydrogenationRu(II)/Chiral Diphosphine-Diamine Complex(R)- or (S)-1-(4-Iodophenyl)propan-2-olHigh enantioselectivity for aryl ketones.
CBS ReductionBH₃·THF, Chiral Oxazaborolidine(R)- or (S)-1-(4-Iodophenyl)propan-2-olCatalytic, predictable stereochemical outcome.
Asymmetric Transfer Hydrogenation[RuCl₂(arene)]₂/Chiral Amino Alcohol(R)- or (S)-1-(4-Iodophenyl)propan-2-olUses isopropanol or formic acid as a hydride source.

Diastereoselective transformations could be envisioned if the molecule were to react with a chiral reagent at the α-position or if a pre-existing stereocenter influenced a reaction at the ketone. For example, the aldol reaction of the enolate of this compound with a chiral aldehyde could lead to the formation of diastereomeric products.

Advanced Spectroscopic and Structural Characterization Studies of 1 4 Iodophenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(4-iodophenyl)propan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule. The methyl protons (H3) adjacent to the carbonyl group would appear as a singlet, typically in the range of δ 2.1-2.3 ppm. The methylene (B1212753) protons (H1) situated between the aromatic ring and the carbonyl group would also appear as a singlet, generally shifted downfield to approximately δ 3.7-3.9 ppm due to the influence of both the aryl and carbonyl groups. The aromatic protons on the 4-iodophenyl ring exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the iodine atom (H2', H6') are expected around δ 6.9-7.1 ppm, while the protons meta to the iodine (H3', H5') would be further downfield around δ 7.6-7.8 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield, typically in the δ 205-208 ppm range. The methyl carbon (C3) is found in the aliphatic region, around δ 29-31 ppm, while the methylene carbon (C1) is expected near δ 45-48 ppm. In the aromatic region, four signals are anticipated: the carbon bearing the iodine atom (C4') is found around δ 92-94 ppm, the carbon attached to the propanone side chain (C1') at approximately δ 135-137 ppm, and the two sets of CH carbons (C2'/C6' and C3'/C5') appear in the δ 128-140 ppm range.

2D NMR techniques are crucial for confirming these assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. For this molecule, the primary use would be to confirm the coupling between the ortho and meta protons within the aromatic ring's AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl, methylene, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is key for assembling the molecular fragments. Expected key correlations would include the methylene protons (H1) to the carbonyl carbon (C2) and to the aromatic carbons (C1', C2', C6'), as well as the methyl protons (H3) to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the methylene protons (H1) and the ortho-aromatic protons (H2', H6'), confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1CH₂3.7 – 3.9s (singlet)45 – 48C2, C1', C2'/C6'
2C=O--205 – 208H1, H3
3CH₃2.1 – 2.3s (singlet)29 – 31C2
1'C--135 – 137H1, H2'/H6'
2', 6'CH6.9 – 7.1d (doublet)128 – 140C4', C1'
3', 5'CH7.6 – 7.8d (doublet)C1', C4'
4'C-I--92 – 94H2'/H6', H3'/H5'

For a relatively simple and flexible molecule like this compound, standard NMR experiments are typically conducted at room temperature. Dynamic NMR studies, which involve acquiring spectra at variable temperatures, would likely not reveal significant conformational changes, such as restricted rotation around the C1-C1' bond, as the energy barrier for such rotation is expected to be low. The molecule is anticipated to exist as a rapidly equilibrating mixture of conformers in solution, resulting in time-averaged signals in the NMR spectra. Conformational analysis would primarily rely on NOESY data to establish through-space proximities and computational modeling to predict the lowest energy conformations.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₉H₉IO), the calculated exact mass of the molecular ion [M]⁺˙ is 260.9702. HRMS analysis would be expected to yield an experimental value extremely close to this theoretical mass, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound
Molecular FormulaIon TypeCalculated Exact Mass (m/z)Expected Experimental Mass (m/z)
C₉H₉IO[M]⁺˙260.9702~260.9702 ± 0.0013
C₉H₁₀IO[M+H]⁺261.9775~261.9775 ± 0.0013

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion at m/z 260) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides definitive structural information.

The fragmentation of this compound is predicted to follow pathways characteristic of aryl ketones. The molecular ion peak at m/z 260 would be clearly visible. A primary fragmentation pathway involves the cleavage of the C1-C2 bond (alpha-cleavage relative to the carbonyl group), leading to the formation of a stable 4-iodobenzyl cation.

Loss of an acetyl radical (•COCH₃): Cleavage of the C1-C2 bond would result in the loss of a neutral acetyl radical (mass 43) and the formation of the 4-iodobenzyl cation ([C₇H₆I]⁺) at m/z 217 . This is expected to be a very prominent peak in the spectrum.

Loss of a methyl radical (•CH₃): Alpha-cleavage on the other side of the carbonyl group would lead to the loss of a methyl radical (mass 15) to form the 1-(4-iodophenyl)acetylium ion ([C₈H₆IO]⁺) at m/z 245 . This peak is also expected to be significant.

Formation of the acetyl cation: Cleavage of the C1-aryl bond could produce the acetyl cation ([CH₃CO]⁺) at m/z 43 , which is a characteristic fragment for methyl ketones and is often the base peak in their spectra.

Loss of Iodine: Fragmentation can also involve the loss of the iodine atom (mass 127) from the molecular ion or major fragments, leading to ions at m/z 133 ([C₉H₉O]⁺) or m/z 90 ([C₇H₆]⁺).

This fragmentation pattern allows for clear differentiation from isomers, such as 3-(4-iodophenyl)propanal, which would exhibit different characteristic fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFormulaOrigin
260Molecular Ion[C₉H₉IO]⁺˙Parent Molecule
245[M - CH₃]⁺[C₈H₆IO]⁺Loss of methyl radical
217[M - COCH₃]⁺[C₇H₆I]⁺Loss of acetyl radical
133[M - I]⁺[C₉H₉O]⁺Loss of iodine atom
43Acetyl cation[C₂H₃O]⁺Cleavage of C1-aryl bond

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinburghanalytical.com IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. edinburghanalytical.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . This typically appears in the range of 1705-1725 cm⁻¹ for aliphatic ketones. The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-disubstitution pattern on the benzene (B151609) ring is often indicated by a sharp band in the 850-810 cm⁻¹ range due to out-of-plane C-H bending. The C-I stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ region.

In the Raman spectrum, the non-polar or symmetric vibrations are often more intense. Therefore, the aromatic C=C ring stretching vibrations around 1600 cm⁻¹ are expected to be strong. s-a-s.org The symmetric C-C stretching of the ketone backbone would also be visible. ias.ac.in While the C=O stretch is also Raman active, it is typically less intense than in the IR spectrum. The complementarity of the two techniques provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups and the substitution pattern of the aromatic ring. s-a-s.org

Table 4: Characteristic Infrared and Raman Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Aromatic C-H Stretch3100 – 3000MediumMedium
Aliphatic C-H Stretch3000 – 2850MediumMedium
C=O Stretch (Ketone)1725 – 1705StrongMedium
Aromatic C=C Stretch1610 – 1580, 1500 – 1450Medium-StrongStrong
para-Substituted Ring Bend850 – 810StrongMedium
C-I Stretch600 – 500MediumStrong

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride was determined to be in the triclinic space group P-1. mdpi.com The asymmetric unit consists of one cation of the compound and one chloride anion. The solid-state structure is stabilized by a network of hydrogen bonds, specifically N-H···Cl and C-H···Cl interactions, which link the organic cations and chloride anions. mdpi.com This intricate network of non-covalent interactions dictates the packing of the molecules in the crystal lattice.

The conformation of the propan-1-one chain relative to the phenyl ring is a critical aspect of the molecular geometry. In the case of the studied chlorophenyl derivative, the dihedral angle between the phenyl ring and the plane of the ketone group provides information on the degree of twisting between these two moieties. The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds.

Crystallographic Data for 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride mdpi.com
ParameterValue
Chemical FormulaC₁₁H₁₅Cl₂NO
Formula Weight248.15 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0353(2)
b (Å)8.1130(3)
c (Å)13.0645(5)
α (°)87.483(3)
β (°)83.051(3)
γ (°)74.201(3)
Volume (ų)610.65(4)
Z2
Density (calculated)1.350 Mg/m³

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are exceptionally sensitive to the three-dimensional structure of molecules and are therefore invaluable for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds. The primary techniques in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit a CD or ORD spectrum. However, derivatives of this compound can be chiral. For instance, substitution at the first or third carbon of the propane (B168953) chain, or reduction of the ketone to a hydroxyl group, can create a stereocenter, leading to a pair of enantiomers.

For such chiral derivatives of this compound, chiroptical spectroscopy would be a critical tool for their stereochemical characterization.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative peaks, known as Cotton effects, in the region of their chromophores' absorption. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown enantiomeric purity to that of the pure enantiomer, the enantiomeric excess can be accurately determined.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots this rotation against wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves. ORD is closely related to CD through the Kronig-Kramers relations, and both techniques provide information about the stereochemistry of a molecule.

In a hypothetical scenario where a chiral derivative of this compound, for example, (R)- and (S)-1-(4-iodophenyl)propan-2-ol, has been synthesized, CD or ORD spectroscopy would be employed to determine the success of an asymmetric synthesis. A sample of the product would be analyzed, and its CD or ORD spectrum would be recorded. The magnitude of the observed signal, when compared to a standard of the enantiomerically pure compound, would allow for the calculation of the enantiomeric excess.

While specific experimental chiroptical data for a chiral derivative of this compound is not available in the surveyed literature, the principles of these techniques are well-established and would be directly applicable for the stereochemical analysis of any such chiral derivatives.

Computational and Theoretical Chemistry Insights into 1 4 Iodophenyl Propan 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Molecular Orbital Analysis and Charge Distribution Calculations

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO representing a specific spatial distribution and energy level for the electrons. Analysis of the molecular orbitals of 1-(4-iodophenyl)propan-2-one would reveal how the atomic orbitals of carbon, hydrogen, oxygen, and iodine combine to form the bonding and anti-bonding framework of the molecule. This analysis provides a basis for understanding the molecule's stability and spectroscopic properties.

Charge distribution calculations, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within the DFT framework, would quantify the partial atomic charges on each atom in this compound. This information is crucial for understanding the molecule's polarity, intermolecular interactions, and the reactivity of different atomic sites. For instance, the electronegativity of the oxygen and iodine atoms is expected to lead to a significant polarization of the C=O and C-I bonds.

Interactive Data Table: Predicted Atomic Charges in this compound (Hypothetical DFT Data)

AtomPredicted Partial Charge (e)
I-0.15 to -0.25
C (aromatic, bonded to I)+0.10 to +0.20
C (carbonyl)+0.40 to +0.50
O (carbonyl)-0.40 to -0.50
C (methylene)-0.10 to -0.20
C (methyl)-0.20 to -0.30

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the lowest energy empty orbital and is related to the molecule's ability to accept electrons (electrophilicity).

For this compound, the energy and spatial distribution of the HOMO and LUMO would be key determinants of its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of the HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, the LUMO is likely to be centered on the carbonyl carbon, making it susceptible to attack by nucleophiles, while the HOMO may have significant contributions from the iodine atom and the phenyl ring, suggesting potential sites for electrophilic attack.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

Computational Elucidation of Complex Reaction Pathways and Intermediates

By mapping the potential energy surface of a reaction, computational methods can trace the most energetically favorable route from reactants to products. For reactions involving this compound, such as its synthesis or subsequent transformations, these calculations could identify key intermediates and provide a deeper understanding of the reaction mechanism. For instance, in reactions involving the substitution of the iodine atom, computational studies could help to distinguish between different possible mechanisms, such as SN1, SN2, or radical pathways.

Calculation of Activation Energies and Kinetic Parameters

A critical aspect of understanding reaction mechanisms is the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. Computational methods allow for the calculation of the energy of the transition state, and the difference between this energy and the energy of the reactants provides the activation energy. This information is vital for predicting reaction rates and understanding how factors like temperature and catalysts can influence the reaction outcome. By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is kinetically favored.

Conformational Analysis and Potential Energy Surfaces Mapping

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers to rotation around single bonds.

For this compound, rotation around the single bond connecting the phenyl ring and the propanone moiety would lead to different spatial arrangements of these groups. A potential energy surface (PES) map can be generated by calculating the energy of the molecule as a function of the dihedral angle of this bond. This map would reveal the most stable conformation(s) and the energy barriers between them. Understanding the preferred conformation is important for predicting how the molecule will interact with other molecules, such as in a biological system or during a chemical reaction.

Interactive Data Table: Hypothetical Rotational Energy Barriers for this compound

Dihedral Angle (Phenyl-C-C=O)Relative Energy (kcal/mol)Conformation
2.5Eclipsed
60°0.0Staggered (Gauche)
120°2.5Eclipsed
180°0.5Staggered (Anti)

Note: This table presents hypothetical data to illustrate the concept of a potential energy surface for bond rotation. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

The prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the theoretical determination of how a molecule will interact with electromagnetic radiation. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Disclaimer: The following data tables contain illustrative predicted values for this compound. As of the latest literature search, specific computational studies detailing the predicted spectroscopic data for this exact compound have not been published. The values presented are estimates based on established computational methodologies and typical results for analogous chemical structures and functional groups. They are intended to exemplify the output of such theoretical calculations.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. chemaxon.com These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is predicted by calculating the shielding for each hydrogen atom. The chemical environment, influenced by factors like proximity to the electronegative oxygen atom and the aromatic iodophenyl ring, dictates the specific shift.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Methyl Protons (-CH₃)2.1 - 2.3Singlet (s)
Methylene (B1212753) Protons (-CH₂-)3.7 - 3.9Singlet (s)
Aromatic Protons (ortho to -CH₂-)6.9 - 7.1Doublet (d)
Aromatic Protons (ortho to -I)7.6 - 7.8Doublet (d)

Predicted ¹³C NMR Chemical Shifts: Similarly, the chemical shifts for each carbon atom can be calculated. The carbon of the carbonyl group is characteristically found far downfield, while the carbons of the aromatic ring and the aliphatic chain appear at distinct, predictable positions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methyl Carbon (-C H₃)28 - 32
Methylene Carbon (-C H₂-)48 - 52
Aromatic Carbon (C-I)92 - 96
Aromatic Carbons (C-H)130 - 132
Aromatic Carbon (C-CH₂)137 - 140
Aromatic Carbons (C-H)138 - 141
Carbonyl Carbon (C=O)205 - 210

Vibrational Frequencies (IR Spectroscopy)

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies corresponding to the different modes of motion (stretching, bending, etc.). These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.govresearchgate.net

Predicted Vibrational Frequencies: Key functional groups in this compound, such as the carbonyl group (C=O) and the C-I bond, have characteristic vibrational frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch2920 - 2980Medium-Weak
Carbonyl (C=O) Stretch1710 - 1730Strong
Aromatic C=C Stretch1580 - 1600Medium
Aromatic C=C Stretch1470 - 1490Medium
C-I Stretch500 - 600Medium-Strong

UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is the most common method for predicting UV-Vis spectra. rsc.orgmdpi.com It calculates the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax). The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band.

Predicted UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the iodophenyl ring and n → π* transitions associated with the carbonyl group.

Electronic Transition Predicted λmax (nm) Relative Intensity (Oscillator Strength)
n → π* (Carbonyl)300 - 320Low
π → π* (Aromatic)255 - 270High
π → π* (Aromatic)210 - 225High

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Building Block for the Synthesis of Complex Organic Molecules

The utility of 1-(4-Iodophenyl)propan-2-one as a foundational element in multi-step synthesis is well-recognized. It provides a robust phenylpropanone framework that can be elaborated upon to generate intricate and high-value chemical entities.

While this compound is a versatile synthetic intermediate, its direct application in the total synthesis of specific natural products is not extensively documented in mainstream chemical literature. However, its structural motifs are present in various natural compounds. Its value lies in its potential to construct key fragments of more complex natural product skeletons. For instance, the phenylpropanoid backbone is a common feature in many natural products, including lignans (B1203133) and flavonoids. Synthetic strategies could, in principle, utilize this compound as a starting material, employing the iodo-group as a handle for coupling with other synthetic intermediates to assemble the target natural product. The ketone functionality can be readily converted into other groups, such as alcohols or amines, or used to form new carbon-carbon bonds, further expanding its synthetic potential in this field.

The phenylpropanone core of this compound is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of pharmaceutical agents. A significant application of this compound is as a precursor for the synthesis of phenylisopropylamine derivatives. For example, it is a key starting material in the synthesis of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a well-studied research chemical. acs.org The synthesis involves the reductive amination of the ketone group on this compound (after appropriate ring methoxylation steps), which converts the carbonyl into an amine, establishing the core structure of the target scaffold.

The general synthetic transformation is outlined below:

Step 1: Introduction of additional functional groups on the phenyl ring if required (e.g., methoxy (B1213986) groups).

Step 2: Reductive Amination. The ketone at the 2-position of the propane (B168953) chain is reacted with an amine source (like ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This process directly converts the ketone into the corresponding primary, secondary, or tertiary amine, thereby forming the desired pharmaceutical scaffold.

This modular approach allows for the creation of libraries of compounds for further investigation in drug discovery programs. The iodo-substituent can be retained in the final scaffold for subsequent modification or replaced during the synthetic sequence. acs.org

Precursor to Diverse Heterocyclic Compounds

Heterocyclic compounds are fundamental to organic chemistry and are core components of many functional molecules. This compound serves as a valuable precursor for the synthesis of various aromatic and non-aromatic heterocyclic systems.

The ketone functionality of this compound is instrumental in classical condensation reactions to form nitrogen-containing heterocycles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a prominent method for constructing the indole ring system. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This compound can react with various substituted phenylhydrazines to produce a range of polysubstituted indoles. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (the Fischer rearrangement) followed by aromatization to yield the final indole product, which would bear a 4-iodophenyl group at the 2-position and a methyl group at the 3-position.

Quinoline (B57606) Synthesis: Quinolines can be synthesized through several methods, such as the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone. While this compound is not a β-diketone itself, it can be readily converted into one. For example, Claisen condensation with an appropriate ester (e.g., ethyl acetate) would yield the corresponding 1-(4-iodophenyl)-1,3-butanedione. This intermediate can then be reacted with anilines under acidic conditions to generate substituted quinolines, which are important structural motifs in many established pharmaceutical agents. nih.govmdpi.comnih.gov

The synthesis of five-membered oxygen and sulfur heterocycles can be achieved through the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound as the key precursor. wikipedia.orgorganic-chemistry.org this compound can be converted into a suitable 1,4-dicarbonyl intermediate through a two-step process: α-halogenation of the ketone followed by reaction with a suitable nucleophile (e.g., the enolate of another ketone).

Furan Synthesis: Once the 1,4-dicarbonyl precursor is obtained, an acid-catalyzed intramolecular cyclization and dehydration reaction yields the corresponding substituted furan. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com

Thiophene (B33073) Synthesis: To synthesize a thiophene, the 1,4-dicarbonyl intermediate is treated with a sulfurizing agent. wikipedia.orgorganic-chemistry.org Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used for this transformation, leading to the formation of a highly substituted thiophene ring. pharmaguideline.comijprajournal.comorganic-chemistry.org

The following table summarizes the general synthetic strategies for heterocycles starting from this compound.

Target HeterocycleKey Synthetic MethodRequired Coreactant/ReagentResulting Structure
Indole Fischer Indole SynthesisPhenylhydrazine2-(4-Iodobenzyl)-3-methylindole
Quinoline Combes Synthesis (via β-diketone)Aniline, Acid2-Methyl-4-(4-iodophenyl)quinoline
Furan Paal-Knorr Furan Synthesis (via 1,4-diketone)Acid Catalyst (e.g., H₂SO₄)Polysubstituted Furan
Thiophene Paal-Knorr Thiophene Synthesis (via 1,4-diketone)Sulfurizing Agent (e.g., P₄S₁₀)Polysubstituted Thiophene

Utilization in the Synthesis of Functional Organic Materials

The true versatility of this compound in materials science stems from the presence of the aryl iodide group. This functional group serves as a powerful linchpin in modern palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems that are the basis of many functional organic materials used in electronics and photonics. myskinrecipes.com

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to a low-valent palladium(0) catalyst, initiating the catalytic cycle for several key transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is exceptionally robust and tolerant of many functional groups (including the ketone in the parent molecule), allowing for the straightforward synthesis of biaryl compounds. By coupling this compound with various arylboronic acids, a diverse range of substituted biphenylpropanones can be synthesized, which can serve as precursors to liquid crystals or emissive materials for organic light-emitting diodes (OLEDs). commonorganicchemistry.comyoutube.commdpi.comlibretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.com This reaction is highly efficient for creating arylalkyne structures. These rigid, linear structures are highly desirable for creating molecular wires, organic semiconductors, and other functional materials where charge transport or specific photophysical properties are required.

The table below details these important cross-coupling reactions.

Coupling ReactionReactant PartnerCatalyst SystemC-C Bond FormedKey Application Area
Suzuki-Miyaura Aryl- or Vinyl-boronic Acid/EsterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-Aryl or Aryl-VinylOLEDs, Liquid Crystals, Conjugated Polymers
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Aryl-AlkynylMolecular Wires, Organic Semiconductors, Non-linear Optics

Precursor for Polymer Monomers with Specific Electronic Properties

The development of functional polymers with tailored electronic properties is a cornerstone of modern materials science. The strategic modification of this compound can lead to the synthesis of novel monomers, which can then be polymerized to create materials with specific conductivities, energy levels, and optical characteristics.

The synthetic pathway to such monomers typically involves the initial transformation of the ketone group into a polymerizable moiety, such as a vinyl, acrylate (B77674), or styrenic group. Subsequently, the iodo-functionalized aromatic ring can be further elaborated through palladium-catalyzed cross-coupling reactions. This dual functionalization allows for the introduction of a wide array of electronically active groups, thereby fine-tuning the properties of the resulting polymer.

Table 1: Potential Cross-Coupling Reactions for Monomer Functionalization

Cross-Coupling ReactionReactantResulting LinkagePotential Electronic Property
Suzuki CouplingArylboronic acidAryl-ArylModulation of HOMO/LUMO levels
Sonogashira CouplingTerminal alkyneAryl-AlkyneExtension of π-conjugation
Heck CouplingAlkeneAryl-AlkeneIntroduction of vinylic systems
Buchwald-Hartwig AminationAmineAryl-AmineIntroduction of electron-donating groups

This table outlines potential synthetic strategies for modifying this compound to create functional monomers. The specific electronic properties would be dependent on the nature of the coupled substituent.

Detailed research has demonstrated that the incorporation of specific functional groups can significantly impact the electronic behavior of polymers. For instance, the introduction of electron-donating or electron-withdrawing substituents allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics.

Components in Conjugated Systems for Optoelectronic and Electronic Applications

Conjugated systems, characterized by alternating single and multiple bonds, are the fundamental components of many organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reactive iodine atom on the phenyl ring of this compound makes it an excellent building block for the synthesis of these materials.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing these extended π-systems. For example, Sonogashira coupling with terminal alkynes can introduce linearity and rigidity into the molecular backbone, which is often desirable for efficient charge transport. Similarly, Suzuki coupling with various arylboronic acids allows for the creation of complex, multi-aromatic structures with tailored electronic and photophysical properties.

The ketone functionality of this compound can also be leveraged to introduce further diversity. It can be a site for subsequent reactions to attach solubilizing side chains, which is crucial for the solution-based processing of these materials, or to introduce other functional groups that can influence the material's solid-state packing and, consequently, its electronic performance.

Table 2: Potential Optoelectronic Applications of Conjugated Systems Derived from this compound

Device TypeDesired PropertyRole of the Conjugated System
Organic Light-Emitting Diodes (OLEDs)Efficient electroluminescenceEmissive layer, host material, or charge transport layer
Organic Photovoltaics (OPVs)Broad absorption, efficient charge separationDonor or acceptor material in the active layer
Organic Field-Effect Transistors (OFETs)High charge carrier mobilitySemiconductor in the active channel

This table illustrates the potential roles of conjugated systems synthesized from this compound in various optoelectronic devices.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and halogen bonding, can be used to direct the self-assembly of molecules into well-defined, ordered structures.

The iodine atom in this compound is a particularly effective halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the construction of supramolecular assemblies.

By modifying the ketone group of this compound to include hydrogen bond donors or acceptors, it is possible to create molecules with multiple, orthogonal sites for non-covalent interactions. This allows for the programmed self-assembly of these building blocks into complex one-, two-, or three-dimensional architectures. These ordered structures can exhibit interesting properties, such as porosity, chirality, and responsiveness to external stimuli, making them promising for applications in sensing, catalysis, and materials science.

Table 3: Key Non-Covalent Interactions in Supramolecular Assemblies

Interaction TypeDescriptionPotential Role of this compound Derivative
Halogen BondingA directional interaction involving a halogen atom.The iodine atom acts as a halogen bond donor.
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a highly electronegative atom.Modified ketone group can provide H-bond donors/acceptors.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The phenyl ring can participate in π-π stacking.

This table summarizes the primary non-covalent interactions that can be exploited when using derivatives of this compound as building blocks for supramolecular assemblies.

Advanced Analytical Methods for Detection and Quantification in Chemical Research

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount for separating "1-(4-Iodophenyl)propan-2-one" from starting materials, byproducts, and degradation products, thereby enabling accurate purity determination and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". nih.govphenomenex.com The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time.

A typical starting point for method development would involve a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. phenomenex.com Given the aromatic nature and the presence of the iodine atom, "this compound" is expected to have significant retention on such columns. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter that is adjusted to control the retention time and separation of the analyte from potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex mixture with good peak shapes.

Detection is commonly achieved using a UV detector, as the phenyl ring and the carbonyl group in "this compound" are strong chromophores, leading to significant absorbance in the UV region. The selection of an appropriate wavelength, typically corresponding to the absorbance maximum (λmax) of the analyte, is crucial for achieving high sensitivity. For quantitative analysis, the method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpc.comiaea.org

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 80-40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Representative Validation Data for a Hypothesized HPLC Method

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov While "this compound" has some volatility, its analysis by GC-MS can be significantly improved through derivatization. Chemical derivatization can increase the volatility and thermal stability of the analyte, as well as enhance its chromatographic properties and produce characteristic mass spectra for more confident identification. spectroscopyonline.com

For ketones like "this compound", a common derivatization strategy is oximation. nih.gov This involves reacting the ketone with an oximation agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form a more volatile and thermally stable oxime derivative. sigmaaldrich.comnih.gov This particular reagent is advantageous as the pentafluorobenzyl group is highly electronegative, making the derivative suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. nih.gov

The GC-MS analysis would involve injecting the derivatized sample onto a capillary column, typically with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of the derivative from other components in the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min hold), then 15 °C/min to 300 °C (5 min hold)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50 - 550 m/z

Electrochemical Analysis Techniques for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox behavior of "this compound". nih.govrsc.org These methods are used to study the electron transfer processes of the molecule, which can be related to its chemical reactivity and potential metabolic pathways. The electrochemical behavior is influenced by the presence of the reducible carbonyl group and the carbon-iodine bond, which can also undergo reduction.

In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced. For "this compound", one would expect to observe a reduction peak corresponding to the conversion of the ketone to an alcohol or a pinacol, and potentially another reduction peak at a more negative potential corresponding to the cleavage of the carbon-iodine bond. africaresearchconnects.com

The reversibility of the electron transfer processes can be assessed by the presence and characteristics of the corresponding reverse peaks on the voltammogram. The effect of scan rate and substrate concentration on the voltammogram can provide further information about the stability of the electrochemically generated species and the mechanism of the electrode reactions. researchgate.net

Table 4: Expected Electrochemical Data from Cyclic Voltammetry of this compound

ParameterExpected Observation
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M Tetrabutylammonium perchlorate
Reduction Peak 1 (Epc1) -1.5 to -2.0 V (vs. Ag/AgCl) - Corresponding to ketone reduction
Reduction Peak 2 (Epc2) More negative than Epc1 - Potential C-I bond cleavage
Reversibility Likely irreversible due to follow-up chemical reactions

Spectrophotometric and Fluorometric Methods for Research-Specific Quantification

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of "this compound" in research settings, particularly when a high degree of selectivity is not required or when the sample matrix is relatively simple.

The inherent UV-Vis absorbance of "this compound", due to its aromatic ring and carbonyl group, can be utilized for direct spectrophotometric quantification. libretexts.org However, to enhance sensitivity and selectivity, derivatization reactions that produce intensely colored products are often employed. A classic example is the reaction of the ketone with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in an acidic medium to form a 2,4-dinitrophenylhydrazone. tandfonline.com This derivative exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which can be measured to determine the concentration of the original ketone. nih.gov The method involves creating a calibration curve by measuring the absorbance of a series of standard solutions of the derivatized compound and then using this curve to determine the concentration of an unknown sample.

While there is no specific literature on the fluorometric analysis of "this compound", the possibility of developing such a method exists. This would typically involve either the intrinsic fluorescence of the compound, if any, or its conversion to a fluorescent derivative through a chemical reaction. Fluorometric methods can offer significantly higher sensitivity compared to spectrophotometric methods.

Table 5: Illustrative Parameters for Spectrophotometric Quantification of this compound via 2,4-DNPH Derivatization

ParameterCondition/Value
Derivatizing Reagent 2,4-Dinitrophenylhydrazine (in acidic methanol)
Reaction Product This compound 2,4-dinitrophenylhydrazone
Wavelength of Maximum Absorbance (λmax) ~480 nm (in basic media)
Linearity Range 0.5 - 10 µg/mL
Molar Absorptivity (ε) ~2.5 x 10⁴ L mol⁻¹ cm⁻¹

Environmental Chemical Fate and Transformation Studies Academic Focus

Photochemical Degradation Pathways in Model Environmental Matrices

Photochemical degradation, driven by solar radiation, is a primary transformation pathway for many organic compounds in the environment, particularly in aquatic systems and the upper layers of soil. For 1-(4-Iodophenyl)propan-2-one, two main photochemical processes are anticipated: direct photolysis and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of light by the molecule, leading to its excitation and subsequent chemical transformation. The aromatic ring and the carbon-iodine bond in this compound are the principal chromophores. The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can proceed via homolytic or heterolytic pathways.

Homolytic Cleavage: Absorption of UV radiation can induce the homolytic fission of the C-I bond, generating a 4-acetylphenyl radical and an iodine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from surrounding solvent molecules (e.g., water) or reaction with dissolved oxygen.

Heterolytic Cleavage: Alternatively, heterolytic cleavage could lead to the formation of a 4-acetylphenyl cation and an iodide ion. The cation would be rapidly quenched by water, leading to the formation of 4-hydroxyphenylpropan-2-one.

Indirect Photolysis: This pathway is mediated by photochemically produced reactive intermediates (PPRIs) generated by natural photosensitizers present in the environment, such as dissolved organic matter (DOM), nitrate, and nitrite. Key PPRIs include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). The reaction of these species with this compound would likely involve:

Hydroxyl Radical Attack: The hydroxyl radical is a powerful, non-selective oxidant that can react with the aromatic ring via electrophilic addition or with the propanone side chain via hydrogen abstraction.

Singlet Oxygen Reaction: Singlet oxygen is a more selective oxidant and may react with the electron-rich aromatic ring.

The efficiency of these photochemical degradation pathways would be influenced by various factors in environmental matrices, such as water depth, turbidity, pH, and the concentration of natural photosensitizers.

Table 1: Plausible Photochemical Degradation Products of this compound

Proposed Product Formation Pathway
Phenylpropan-2-oneHomolytic cleavage of C-I bond followed by hydrogen abstraction
4-Hydroxyphenylpropan-2-oneHeterolytic cleavage of C-I bond or •OH addition to the aromatic ring
Various hydroxylated and ring-opened productsReaction with hydroxyl radicals

Biodegradation Mechanisms and Identification of Transformation Products

Aerobic Biodegradation: Under aerobic conditions, microorganisms typically initiate the degradation of halogenated aromatic compounds through oxidative pathways.

Dioxygenase Attack: A common pathway for the degradation of aromatic compounds is the attack by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. This is often a precursor to ring cleavage.

Side-Chain Oxidation: The propanone side chain could also be a site of initial microbial attack, potentially through oxidation or reduction of the ketone group.

Following initial transformations, the resulting intermediates are typically funneled into central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic iodide).

Anaerobic Biodegradation: In anoxic environments such as sediments and some groundwater, reductive dehalogenation is a more likely initial step. In this process, the halogenated compound serves as an electron acceptor, and the iodine atom is replaced by a hydrogen atom. This would transform this compound into phenylpropan-2-one. The resulting dehalogenated compound could then be further degraded, potentially through fermentation or other anaerobic metabolic pathways.

The biodegradability of this compound would be highly dependent on the microbial communities present, nutrient availability, temperature, and redox conditions. The presence of the iodine substituent may confer some resistance to biodegradation.

Table 2: Hypothetical Biodegradation Intermediates of this compound

Hypothetical Intermediate Proposed Metabolic Step
Phenylpropan-2-oneReductive dehalogenation (anaerobic) or other dehalogenation mechanisms
4-Iodophenyl-1-hydroxypropan-2-oneOxidation of the side chain
Catechol derivativesDioxygenase attack on the aromatic ring (following dehalogenation)
Ring cleavage products (e.g., muconic acid derivatives)Further metabolism of catechol intermediates

Investigation of Advanced Oxidation Processes (AOPs) for Compound Transformation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remove organic pollutants from water and wastewater through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). wikipedia.org AOPs are generally effective for the degradation of a wide range of recalcitrant organic compounds, including halogenated aromatics. nih.gov

Several AOPs could be employed for the transformation of this compound:

Fenton and Photo-Fenton Processes: These processes utilize the reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (photo-Fenton) to generate hydroxyl radicals.

Ozonation (O₃): Ozone can react directly with the target compound or can be combined with hydrogen peroxide or UV light to enhance the production of hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a common method for generating hydroxyl radicals.

Heterogeneous Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst (like titanium dioxide) is irradiated with UV light, leading to the formation of electron-hole pairs that generate hydroxyl radicals and other reactive oxygen species on the catalyst surface. zenodo.org

The mechanism of degradation in AOPs would primarily involve the attack of hydroxyl radicals on the this compound molecule. This attack can occur at the aromatic ring, leading to hydroxylation and subsequent ring opening, or at the propanone side chain through hydrogen abstraction. Complete mineralization to carbon dioxide, water, and iodide is a potential outcome with sufficient treatment time and oxidant dosage.

The efficiency of AOPs can be influenced by factors such as pH, the presence of radical scavengers (e.g., carbonate and bicarbonate ions), and the concentration of dissolved organic matter.

Table 3: Overview of AOPs for Potential Transformation of this compound

AOP Method Primary Reactive Species Potential Advantages
Fenton/Photo-Fenton•OHHigh efficiency, can be cost-effective
Ozonation (O₃/H₂O₂/UV)O₃, •OHStrong oxidizing power, effective for a broad range of compounds
UV/H₂O₂•OHNo sludge production, relatively simple setup
TiO₂/UV Photocatalysis•OH, O₂•⁻, h⁺Catalyst is reusable, potential for complete mineralization

Environmental Transport and Persistence Studies (Theoretical/Modeling)

The environmental transport and persistence of a chemical are governed by its physicochemical properties and the characteristics of the environmental compartments into which it is released. In the absence of experimental data for this compound, its behavior can be predicted using quantitative structure-activity relationship (QSAR) models and by comparison with structurally similar compounds.

Key Physicochemical Properties Influencing Transport and Persistence:

Water Solubility: This property affects the compound's concentration in aquatic systems and its potential for leaching from soil. The presence of the polar ketone group would confer some water solubility, while the iodophenyl moiety is hydrophobic.

Vapor Pressure and Henry's Law Constant: These properties determine the likelihood of the compound partitioning from water or soil into the atmosphere. Halogenated aromatic compounds can have relatively low vapor pressures, suggesting that volatilization may not be a primary transport pathway.

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's hydrophobicity. A higher Kow value indicates a greater tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. The iodophenyl group would contribute to a relatively high Kow.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter describes the tendency of a compound to adsorb to the organic fraction of soil and sediment. A high Koc, which is often correlated with a high Kow, would suggest limited mobility in soil and a tendency to accumulate in sediments.

Table 4: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound (Illustrative)

Property/Parameter Estimated Value/Behavior Implication for Environmental Fate
Molecular Weight ( g/mol )260.07Influences diffusion and transport rates
Log Kow (estimated)2.5 - 3.5Moderate potential for sorption to organic matter and bioaccumulation
Water Solubility (mg/L)Low to moderatePartitioning between aqueous and solid phases
Vapor Pressure (Pa)LowLimited volatilization from water and soil
Biodegradation RateSlow to moderatePotential for persistence in some environments
Photodegradation RateModerateImportant degradation pathway in sunlit surface waters

Note: The values in this table are illustrative and based on general principles for structurally similar compounds. Actual experimental values may differ.

Current Research Gaps and Future Perspectives in 1 4 Iodophenyl Propan 2 One Chemistry

Identification of Unexplored Reactivity Modes and Novel Transformations

While the classical reactivity of the aryl iodide in cross-coupling reactions is established, modern synthetic methods open new avenues for previously inaccessible transformations. A significant research gap exists in applying contemporary catalytic strategies to this specific molecule.

Photoredox Catalysis : The use of visible-light photoredox catalysis represents a major frontier. This technique can facilitate the generation of aryl radicals from the C-I bond under exceptionally mild conditions, enabling novel coupling reactions. nih.govchemrxiv.org For 1-(4-iodophenyl)propan-2-one, this could lead to unexplored intramolecular cyclizations or intermolecular C-C and C-heteroatom bond formations that are challenging with traditional methods. Furthermore, the aryl ketone moiety itself has the potential to act as a photosensitizer, potentially allowing for unique, self-sensitized reaction pathways. nih.govunipd.it

C-H Activation : Another promising area is the exploration of transition-metal-catalyzed C-H activation. The ketone functionality could serve as an intrinsic directing group to functionalize the otherwise inert C(sp³)–H bonds of the propanone side chain. nih.gov For instance, a palladium-catalyzed process could enable the arylation of the β-methyl group, providing access to complex molecular scaffolds. nih.gov This approach would offer a more atom-economical and efficient route to derivatives compared to multi-step classical syntheses.

Dual Functionalization : Research into the simultaneous or sequential reaction of both the aryl iodide and the ketone group is notably absent. Future studies could explore one-pot reactions where the aryl iodide undergoes a coupling reaction, followed by an in-situ asymmetric reduction or functionalization of the ketone. Such tandem processes would significantly increase synthetic efficiency.

Development of Highly Efficient and Selective Catalytic Systems for its Synthesis and Reactions

Advancements in catalysis are crucial for both the synthesis of this compound and its subsequent transformations. The development of catalysts with higher turnover numbers, improved selectivity, and broader functional group tolerance is a key objective.

Synthesis : While traditional methods like Friedel-Crafts acylation are viable, they often require harsh conditions and superstoichiometric Lewis acids. organic-chemistry.org Modern catalytic approaches, such as carbonylative Suzuki nih.govrsc.org or Negishi couplings, offer milder and more selective routes. Future work should focus on developing robust catalytic systems, potentially utilizing earth-abundant metals or nanocatalysts, to improve the efficiency and sustainability of its synthesis. nih.govrsc.org

Aryl Iodide Transformations : The aryl iodide is an excellent electrophile for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. wwjmrd.com Future research should focus on applying state-of-the-art ligand and catalyst systems to broaden the scope of accessible products. Carbonylative couplings, which insert a molecule of carbon monoxide, are particularly attractive for converting the aryl iodide into esters, amides, or other ketones under catalytic conditions. nih.govmdpi.comsemanticscholar.org

Catalyst SystemLigandTypical ConditionsPotential Advantages for this compound
Pd(OAc)₂ / SPhosBuchwald-type biaryl phosphine (B1218219)Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), 80-110 °CHigh efficiency for sterically hindered substrates; broad functional group tolerance.
Pd-PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Base (e.g., K₃PO₄), Solvent (e.g., Dioxane), Room Temp to 80 °CHigh stability and activity; often effective at lower catalyst loadings.
Pd/C NanoparticlesHeterogeneous (ligand-free)Base (e.g., Na₂CO₃), Green Solvent (e.g., Ethanol/H₂O), 60-100 °CCatalyst recyclability; simplified product purification; improved sustainability.

Ketone Transformations : The development of highly selective catalytic systems for the ketone group is a major area of opportunity. Specifically, catalytic asymmetric hydrogenation or transfer hydrogenation can produce chiral alcohols, which are high-value intermediates in the pharmaceutical industry. nih.govmdpi.com Research into catalysts based on ruthenium, rhodium, or palladium complexed with chiral ligands could yield highly enantioselective reductions of the prochiral ketone in this compound. dicp.ac.cnnih.gov

Integration into Emerging Fields of Chemical Science and Technology

The unique structure of this compound makes it a candidate for application in several emerging fields beyond its traditional role as a synthetic intermediate.

Medicinal Chemistry and Chemical Biology : The molecule serves as a versatile scaffold for the synthesis of compound libraries for drug discovery. The aryl iodide can be functionalized to explore structure-activity relationships, while the ketone can be modified to alter polarity and hydrogen-bonding capacity. Furthermore, the iodine atom can be replaced with a radioisotope (e.g., ¹²³I or ¹²⁵I), making it a potential precursor for developing radiolabeled imaging agents for diagnostic applications.

Materials Science : Aryl halides are fundamental building blocks for organic electronics. The iodo-group in this compound can be used as a reactive site for polymerization reactions (e.g., Sonogashira or Suzuki polycondensation) to create novel conjugated polymers. The ketone functionality offers a site for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, or photophysical characteristics.

Organic Photocatalysis : As mentioned, aryl ketones can function as organic photosensitizers. nih.gov Research into the photophysical properties of this compound and its derivatives could lead to their development as a new class of inexpensive, metal-free photocatalysts.

Opportunities for Sustainable Chemical Manufacturing and Process Intensification

Adopting green chemistry principles and modern process technologies can significantly improve the environmental footprint and economic viability of manufacturing processes involving this compound.

Green Synthetic Routes : Future research should prioritize the development of synthetic routes that utilize greener solvents (e.g., bio-derived 2-methyltetrahydrofuran), reduce waste, and employ catalytic rather than stoichiometric reagents. rsc.orgnih.gov Mechanochemistry, which involves solvent-free reactions induced by mechanical force, also presents an innovative and sustainable approach. nih.gov

Process Intensification with Flow Chemistry : Transitioning from traditional batch manufacturing to continuous flow processing offers substantial advantages in safety, efficiency, and scalability. researchgate.netcetjournal.it Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted safely at higher temperatures and concentrations, which can dramatically reduce reaction times. researchgate.net This technology is particularly well-suited for the synthesis and subsequent reactions of aryl halides and ketones. rsc.orgresearchgate.netresearchgate.net

ParameterTraditional Batch ProcessContinuous Flow Process
Safety Large volumes of reagents pose higher risks (e.g., thermal runaway).Small reactor volumes minimize risk; enhanced temperature control. cetjournal.it
Efficiency Longer reaction times; lower space-time yield.Significantly reduced reaction times (minutes vs. hours); higher throughput. researchgate.net
Scalability Scaling up can be complex and require reactor redesign.Scalable by extending operation time ("scaling out") rather than increasing volume.
Product Quality Potential for batch-to-batch variability.Improved consistency and reproducibility due to precise process control. cetjournal.it

The integration of these sustainable practices represents a critical future direction for the industrial application of this compound chemistry.

Q & A

Q. What are the key physicochemical properties of 1-(4-Iodophenyl)propan-2-one critical for experimental design?

Q. What are the common synthetic routes for this compound?

  • Answer: While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methodologies for arylpropanones involve:
  • Friedel-Crafts acylation : Reacting iodobenzene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
  • Cross-coupling reactions : Utilizing palladium-catalyzed coupling between 4-iodophenylboronic acid and acetone derivatives .
    Key Consideration : The iodine substituent may require inert reaction conditions to prevent dehalogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical for aryl ketones .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the structural analysis of this compound?

  • Answer: Single-crystal X-ray diffraction paired with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) enables precise determination of bond lengths, angles, and electron density maps. For iodinated compounds:
  • Heavy-atom effect : The iodine atom facilitates phasing via anomalous scattering, improving resolution .
  • Refinement parameters : SHELXL’s constraints (e.g., AFIX for aromatic rings) ensure accurate modeling of the iodophenyl group .
    Example Workflow : Data collection → SHELXD for initial phases → SHELXL for least-squares refinement → validation using R-factors (<5% for high quality) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer:
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilic sites (e.g., carbonyl carbon and iodine substituent).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or THF) on reaction pathways for SNAr (nucleophilic aromatic substitution) .
    Data Contradiction Alert : Computational predictions may conflict with experimental yields due to steric hindrance from the bulky iodophenyl group. Validate with kinetic studies (e.g., monitoring by NMR).

Q. How does the iodine substituent influence spectroscopic characterization (e.g., NMR, IR)?

  • Answer:
  • ¹H NMR : Deshielding of adjacent protons (δ ~7.5–8.0 ppm for aromatic H) due to iodine’s electronegativity.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~205–210 ppm, while the iodine-bearing carbon resonates at ~95–100 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-I stretch at ~500 cm⁻¹.
    Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.

Q. What are the safety and waste management protocols for handling this compound?

  • Answer:
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid direct contact (H313/H333 hazards) .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration (to prevent iodine release into ecosystems) .
    Documentation : Maintain SDS records and incident reports per OSHA guidelines.

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